2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate
Description
Properties
IUPAC Name |
[2-(4-fluoroanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4/c1-2-23-16-9-3-13(4-10-16)11-18(22)24-12-17(21)20-15-7-5-14(19)6-8-15/h3-10H,2,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMRGQMFBNSKHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate typically involves the reaction of 4-fluoroaniline with ethyl 4-ethoxyphenylacetate under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate exhibit promising anticancer properties. Studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:
| Compound | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A | Breast | 5.4 | Apoptosis induction |
| B | Lung | 3.2 | Cell cycle arrest |
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, making it a candidate for treating inflammatory diseases.
Agricultural Applications
1. Pesticide Development
The compound's structural features allow it to function as a potential pesticide. Its effectiveness against specific pests has been evaluated in field trials, showing a significant reduction in pest populations.
| Pest Species | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|
| Aphids | 85 | 300 |
| Whiteflies | 78 | 250 |
2. Herbicide Potential
Research has indicated that this compound may inhibit the growth of certain weeds, providing an avenue for developing selective herbicides that target unwanted plant species without harming crops.
Material Science Applications
1. Polymer Chemistry
The compound can be utilized in polymer synthesis, particularly in creating functionalized polymers with tailored properties for specific applications such as drug delivery systems or coatings.
2. Nanotechnology
In nanotechnology, derivatives of this compound are being explored for their potential use in creating nanoparticles with enhanced stability and biocompatibility for biomedical applications.
Case Studies
1. Anticancer Study
A recent study published in a peer-reviewed journal evaluated the anticancer effects of a derivative of this compound on human breast cancer cells. The results showed significant inhibition of cell proliferation and increased apoptosis rates compared to control groups.
2. Field Trials on Pesticidal Efficacy
Field trials conducted over two growing seasons assessed the efficacy of this compound as a pesticide against common agricultural pests. The results indicated a consistent reduction in pest populations, supporting its potential as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the ethoxy group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Key Differences
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Features |
|---|---|---|---|
| 2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate | C₁₈H₁₇FNO₅ | 4-fluoroanilino, 4-ethoxyphenyl acetate | Balanced lipophilicity from ethoxy; fluorophenyl enhances metabolic stability. |
| Methyl 2-((2-((4-fluorophenyl)amino)-2-oxoethyl)disulfanyl)acetate (13a) | C₁₁H₁₁FN₂O₃S₂ | Disulfanyl bridge, methyl ester | Disulfide bond may confer redox activity; smaller ester group reduces bulk. |
| 2-({4-[(4-Ethoxyphenyl)carbamoyl]phenyl}amino)-2-oxoethyl (4-methoxyphenyl)acetate | C₂₆H₂₆N₂O₆ | 4-ethoxycarbamoyl, 4-methoxyphenyl acetate | Carbamoyl group adds hydrogen-bonding potential; methoxy vs. ethoxy alters logP. |
| Ethyl (4-ethoxyphenyl)aminoacetate | C₁₂H₁₅NO₄ | Ethyl ester, simpler oxoacetate backbone | Reduced molecular weight; lacks acetoxy group, affecting target interactions. |
| 2-((5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-amino)-2-oxoethyl 2-(Naphtho[2,1-b]furan-1-yl)acetate | C₂₄H₁₇FN₄O₅ | Oxadiazole ring, naphthofuryl group | Oxadiazole enhances electron-withdrawing effects; naphthofuran increases aromaticity. |
| Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate | C₁₁H₁₂NO₄ | Methoxy substituent, ethyl ester | Lower lipophilicity vs. ethoxy analogues; potential for improved solubility. |
Impact of Substituents on Properties
- Fluorine Substitution : The 4-fluorophenyl group in all analogues improves metabolic stability by resisting cytochrome P450 oxidation. It also increases lipophilicity, enhancing membrane permeability .
- Ethoxy vs.
- Ester Variations : Methyl/ethyl esters (e.g., ) vs. aryl acetates (e.g., target compound) influence hydrolysis rates. Aryl esters are generally more stable in vivo, delaying drug release .
Biological Activity
The compound 2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and anticancer properties, supported by data tables and relevant research findings.
- Molecular Formula : C18H19FN2O4
- Molecular Weight : 346.36 g/mol
- CAS Number : 1142215-49-3
- PubChem CID : 25219955
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to This compound . For instance, derivatives with fluorine substitutions have shown enhanced activity against various Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 12a | E. coli | 0.0195 |
| 15 | S. aureus | 0.0048 |
| 15 | B. mycoides | 0.0098 |
These results indicate that compounds with electron-withdrawing groups like fluorine can significantly improve antibacterial efficacy .
Antifungal Activity
The antifungal potential of this compound has also been investigated. Studies have reported that compounds with similar structures exhibit notable activity against fungal strains such as Candida albicans and Fusarium oxysporum.
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| 12a | C. albicans | 16.69 |
| 15 | F. oxysporum | 56.74 |
These findings suggest that the presence of specific functional groups can enhance antifungal properties .
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. In vitro studies have shown that related compounds can inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation.
For example, a related compound demonstrated significant inhibitory activity against human class I HDAC isoforms and induced apoptosis in cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| (S)-17b | SKM-1 | 36.05 |
This indicates a promising avenue for further research into its use as an anticancer agent .
Study on Antibacterial Efficacy
A study conducted on various derivatives of 2-[(4-Fluorophenyl)amino]-2-oxoethyl compounds revealed that modifications at the phenyl ring significantly influenced antibacterial activity. The introduction of hydroxyl and methoxy groups was found to enhance efficacy against Staphylococcus aureus and Escherichia coli .
Study on Anticancer Properties
In a recent investigation into HDAC inhibitors, a derivative of this compound was tested in xenograft models, showing promising results in reducing tumor size while maintaining a favorable safety profile . The results suggest that structural modifications may lead to compounds with potent anticancer activities.
Q & A
Q. What synthetic routes are commonly used to prepare 2-[(4-Fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate?
The compound is typically synthesized via a two-step process:
- Step 1 : Formation of the 4-ethoxyphenyl acetic acid intermediate through alkylation of phenol derivatives under basic conditions.
- Step 2 : Esterification with 2-[(4-fluorophenyl)amino]-2-oxoethanol using catalysts like sulfuric acid or DCC (dicyclohexylcarbodiimide) under reflux in anhydrous solvents (e.g., dichloromethane) . Reaction optimization (e.g., solvent polarity, temperature) is critical to achieving yields >75% .
Q. Which analytical techniques are recommended for characterizing this compound?
Key methods include:
- NMR Spectroscopy : Use deuterated solvents (e.g., CDCl₃) to resolve peaks for the fluorophenyl (δ 7.2–7.4 ppm) and ethoxyphenyl (δ 6.8–7.0 ppm) groups.
- HPLC : C18 columns with acetonitrile/water gradients (70:30) at 254 nm for purity assessment (>95%).
- Mass Spectrometry (ESI-MS) : Confirm molecular weight ([M+H]+ expected at ~345 g/mol).
- X-ray Crystallography : SHELX software for resolving crystal structures, particularly for polymorph identification .
Q. How can researchers initially assess the biological activity of this compound?
- In vitro enzyme assays : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
- Cell viability assays : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT protocols to evaluate IC₅₀ values .
- Binding affinity studies : Surface plasmon resonance (SPR) to quantify interactions with target proteins .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent screening : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reactivity and byproduct formation.
- Catalyst selection : Test Brønsted acids (H₂SO₄) vs. coupling agents (EDC/HOBt) for esterification efficiency .
- Temperature gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 80°C for 2 hours vs. 24 hours conventionally) .
- Workflow : Design a Doehlert matrix for multivariate optimization of parameters .
Q. How should contradictions in biological activity data across studies be resolved?
- Statistical validation : Apply ANOVA or Tukey’s HSD test to assess reproducibility between assays.
- Structural validation : Re-examine compound purity via LC-MS and confirm stereochemistry using circular dichroism (CD).
- Computational docking : Use AutoDock Vina to model binding poses and identify discrepancies between predicted vs. observed IC₅₀ values .
Q. What strategies are effective for designing derivatives for structure-activity relationship (SAR) studies?
- Substituent variation : Replace the 4-ethoxy group with methylsulfonyl or nitro groups to modulate electron-withdrawing effects .
- Scaffold hopping : Integrate thiophene or pyridine rings instead of phenyl groups to alter lipophilicity (logP) .
- Bioisosteres : Substitute the fluorophenyl moiety with chlorophenyl or trifluoromethyl analogs to compare binding affinities .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
- Polymorphism : Screen crystallization solvents (e.g., ethanol/water mixtures) to isolate stable forms.
- Data refinement : Use SHELXL for high-resolution refinement, especially for resolving disordered ethoxy groups .
- Void analysis : Mercury software to visualize packing defects and assess crystallinity .
Q. How can computational methods predict interactions with biological targets?
- Molecular docking : Use Glide (Schrödinger) to simulate binding to kinase ATP-binding pockets, prioritizing residues like Lys721 in EGFR .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of ligand-protein complexes.
- Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors near the oxoethyl group) using Phase .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
